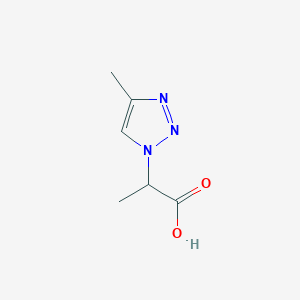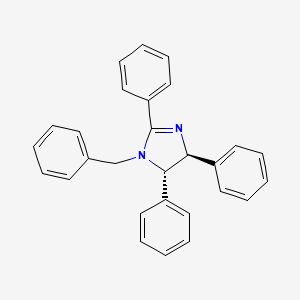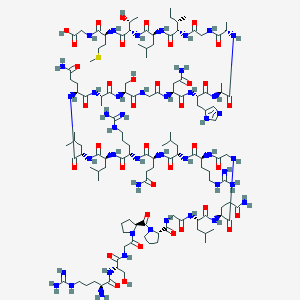![molecular formula C16H17N3 B12629275 4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine CAS No. 917805-36-8](/img/structure/B12629275.png)
4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound characterized by its unique structure, which includes a phenyldiazenyl group attached to a tetrahydronaphthalen-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the diazotization of aniline derivatives followed by coupling with a tetrahydronaphthalen-1-amine derivative. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to alterations in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-yl(3-piperidin-1-ylpropyl)amine
- 4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-yl(2-morpholin-4-ylethyl)amine
Uniqueness
4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
917805-36-8 |
|---|---|
Formule moléculaire |
C16H17N3 |
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
4-phenyldiazenyl-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C16H17N3/c17-15-10-11-16(14-9-5-4-8-13(14)15)19-18-12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9,17H2 |
Clé InChI |
ZESMALDTOLYUFD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C=CC(=C2C1)N)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate](/img/structure/B12629194.png)
![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12629213.png)
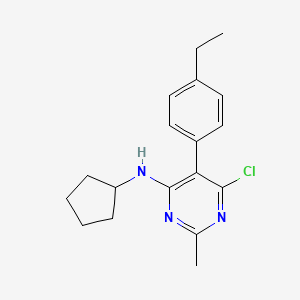
![2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12629229.png)
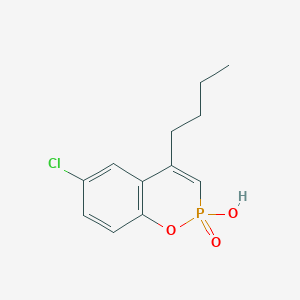
![6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12629239.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B12629256.png)
![N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide](/img/structure/B12629259.png)
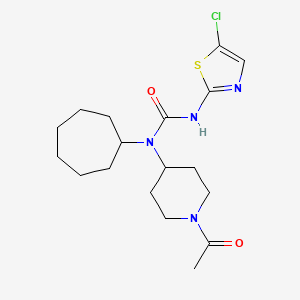
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B12629271.png)
